molecular formula C19H20N4O5S B410707 N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide

N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide

Cat. No.: B410707
M. Wt: 416.5g/mol
InChI Key: SHKJQTZTCDTSSK-UHFFFAOYSA-N
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Description

N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is a complex organic compound characterized by its unique structure, which includes a butoxy-benzoyl group, a hydrazinocarbothioyl linkage, and a nitro-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide typically involves multiple steps:

    Formation of 2-Butoxy-benzoyl Chloride: This is achieved by reacting 2-butoxybenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of Hydrazinocarbothioamide: Hydrazine hydrate is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form hydrazinocarbothioamide.

    Coupling Reaction: The 2-butoxy-benzoyl chloride is then reacted with hydrazinocarbothioamide to form N-[N’-(2-butoxy-benzoyl)-hydrazinocarbothioyl]-hydrazine.

    Final Step: The intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The benzoyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Reduction: Reduction of the nitro group can yield N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-amino-benzamide.

    Substitution: Electrophilic substitution can introduce various functional groups onto the benzene rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazinocarbothioyl linkage might interact with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[N’-(2-Methoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
  • N-[N’-(2-Ethoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
  • N-[N’-(2-Propoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide

Uniqueness

N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different properties and applications.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5g/mol

IUPAC Name

N-[[(2-butoxybenzoyl)amino]carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C19H20N4O5S/c1-2-3-12-28-16-11-7-5-9-14(16)18(25)21-22-19(29)20-17(24)13-8-4-6-10-15(13)23(26)27/h4-11H,2-3,12H2,1H3,(H,21,25)(H2,20,22,24,29)

InChI Key

SHKJQTZTCDTSSK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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